molecular formula C21H23NO4S B2911688 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 2034403-67-1

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B2911688
M. Wt: 385.48
InChI Key: SZBCKQXMTPBLSQ-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as BTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide' involves the reaction of 2-(3,4-dimethoxyphenyl)acetic acid with 2-amino-2-(2-hydroxypropyl)benzo[b]thiophene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then acetylated using acetic anhydride to yield the final product.

Starting Materials
2-(3,4-dimethoxyphenyl)acetic acid, 2-amino-2-(2-hydroxypropyl)benzo[b]thiophene, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), acetic anhydride

Reaction
Step 1: 2-(3,4-dimethoxyphenyl)acetic acid is reacted with DCC and DMAP in anhydrous dichloromethane to form the activated ester intermediate., Step 2: 2-amino-2-(2-hydroxypropyl)benzo[b]thiophene is added to the reaction mixture and stirred at room temperature for several hours to allow for coupling., Step 3: The resulting intermediate is then acetylated using acetic anhydride in the presence of a base such as triethylamine to yield the final product., Step 4: The product is purified by column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Mechanism Of Action

The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation and pain. It may also modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.

Biochemical And Physiological Effects

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide has been shown to exert a variety of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, improve cognitive function, and protect against neuronal damage. It has also been shown to have antioxidant properties and may help to prevent oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Additionally, N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide may have applications in other fields such as biochemistry and pharmacology, and further research is needed to explore these possibilities.

Scientific Research Applications

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential applications in various fields. In pharmacology, it has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In biochemistry, N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide has been used as a tool to study the role of certain proteins in cellular processes.

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c1-21(24,19-12-15-6-4-5-7-18(15)27-19)13-22-20(23)11-14-8-9-16(25-2)17(10-14)26-3/h4-10,12,24H,11,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBCKQXMTPBLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC(=C(C=C1)OC)OC)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(3,4-dimethoxyphenyl)acetamide

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